

Chlorflavonin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Abstract

Chlorflavonin, a naturally occurring flavonoid, has garnered significant scientific interest due to its potent antifungal and antimycobacterial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Chlorflavonin**. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented to facilitate further research and development. The document also elucidates its mechanism of action against Mycobacterium tuberculosis, highlighting its role as an inhibitor of acetohydroxyacid synthase (AHAS), a critical enzyme in branched-chain amino acid and pantothenic acid biosynthesis.

Chemical Structure and Identification

Chlorflavonin is a flavonoid belonging to the flavone subclass. Its chemical structure is characterized by a 2-phenylchromen-4-one backbone with specific substitutions.

Systematic Name: 2-(3-chloro-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxychromen-4-one[1]

Molecular Formula: C18H15ClO7[1]

Molecular Weight: 378.76 g/mol [1]

Chemical Structure:



Caption: 2D structure of Chlorflavonin.

Physicochemical Properties

A summary of the known physicochemical properties of **Chlorflavonin** is presented in the table below. While a specific melting point is not consistently reported in the literature, other key properties have been determined.

Property	Value	Reference
Molecular Formula	C18H15ClO7	[1]
Molecular Weight	378.76 g/mol	[1]
CAS Number	23363-64-6	
Appearance	Not reported	
Melting Point	Not consistently reported	_
Solubility	Poor aqueous solubility	_
SMILES	COC1=C(C2=C(C(=C1)O)C(= O)C(=C(O2)C3=C(C(=CC=C3) Cl)O)OC)OC	[1]
InChI	InChI=1S/C18H15ClO7/c1-23- 11-7-10(20)12-14(22)18(25- 3)15(26-17(12)16(11)24-2)8-5- 4-6-9(19)13(8)21/h4-7,20- 21H,1-3H3	[1]
InChIKey	JLSQXYITDXJTKL- UHFFFAOYSA-N	[1]

Biological Activity and Mechanism of Action

Chlorflavonin exhibits significant biological activity, particularly against fungal and mycobacterial pathogens.

Antifungal Activity



Chlorflavonin was first identified as an antifungal metabolite produced by Aspergillus candidus.[2][3]

Antimycobacterial Activity

Chlorflavonin has demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[4][5]

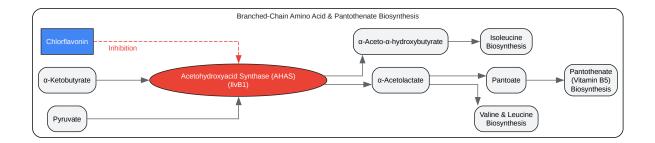
Organism	MIC (Minimum Inhibitory Concentration)	Reference
Mycobacterium tuberculosis H37Rv	1.56 μM (MIC ₉₀)	[4][5]
Mycobacterium tuberculosis XDR strains	Potent activity observed	[4]

Mechanism of Action against Mycobacterium tuberculosis

The primary mechanism of action of **Chlorflavonin** against M. tuberculosis is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase.[4][5] AHAS is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine, as well as pantothenic acid (Vitamin B5).[4][6]

The inhibition of AHAS by **Chlorflavonin** leads to a depletion of these essential amino acids and pantothenic acid, ultimately arresting the growth of the mycobacteria.[4] This pathway is absent in humans, making AHAS an attractive target for selective antimycobacterial drugs.[7]





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Caption: Inhibition of AHAS by **Chlorflavonin** disrupts BCAA and Pantothenate synthesis.

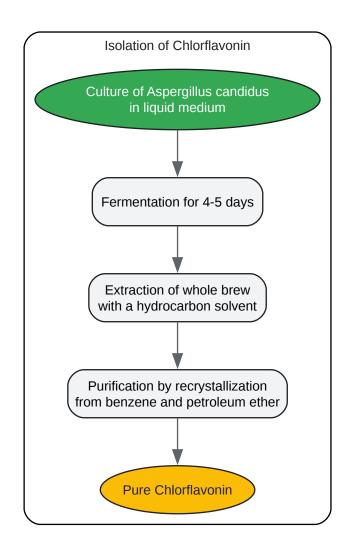
Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of **Chlorflavonin**, based on published literature.

Isolation from Aspergillus candidus

This protocol is adapted from the general procedures described for the isolation of fungal metabolites.[2][3]





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Caption: Workflow for the isolation of **Chlorflavonin** from Aspergillus candidus.

Detailed Protocol:

- Fungal Culture: Inoculate Aspergillus candidus into a suitable liquid fermentation medium containing a carbon source (e.g., glucose) and a nitrogen source (e.g., corn steep liquor).
- Fermentation: Incubate the culture for 4-5 days under controlled conditions of temperature, agitation, and aeration to promote the production of **Chlorflavonin**.
- Extraction: After the fermentation period, extract the entire culture broth (including mycelia) with an appropriate organic solvent such as a hydrocarbon solvent.

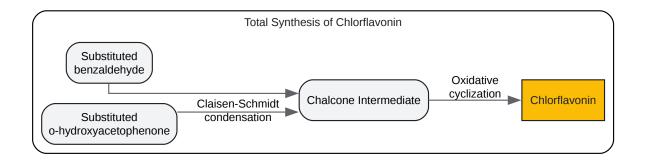


- Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.
- Purification: Purify the crude extract by recrystallization from a solvent system like benzene and petroleum ether to yield pure **Chlorflavonin**. The overall yield from the fermentation brew to the pure product has been reported to be around 50%.[2]

Total Synthesis

The total synthesis of **Chlorflavonin** can be achieved through various synthetic routes. A general approach involves the construction of the flavone backbone followed by the introduction of the required substituents. A common method is the oxidative cyclization of a chalcone precursor.

General Synthetic Scheme:



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Caption: General synthetic route to **Chlorflavonin** via a chalcone intermediate.

Detailed Protocol (Illustrative Example):

A detailed experimental protocol for the synthesis of 3-chloroflavone derivatives has been described, which can be adapted for **Chlorflavonin**.[8]

• Chalcone Synthesis: To a solution of an appropriately substituted o-hydroxyacetophenone in a suitable solvent (e.g., ethanol), add an equimolar amount of a substituted benzaldehyde.

Add a catalytic amount of a base (e.g., aqueous potassium hydroxide) and stir the reaction



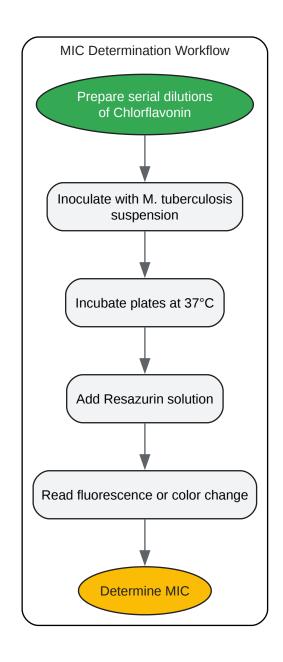
mixture at room temperature until completion (monitored by TLC). Pour the reaction mixture into ice-cold water and acidify to precipitate the chalcone. Filter, wash with water, and dry the crude chalcone.

- Oxidative Cyclization: Dissolve the synthesized chalcone in a suitable solvent (e.g., DMSO or PEG-400). Add an oxidizing agent (e.g., iodine or copper(II) chloride) and heat the reaction mixture.[8] Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-cold water to precipitate the crude flavone.
- Purification: Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure **Chlorflavonin**.

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

The following protocol is based on the resazurin microtiter assay (REMA), a commonly used method for determining the MIC of compounds against M. tuberculosis.[4]





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Caption: Workflow for MIC determination using the Resazurin Microtiter Assay.

Detailed Protocol:

 Preparation of Chlorflavonin Solutions: Prepare a stock solution of Chlorflavonin in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).



- Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate
 containing the serially diluted **Chlorflavonin**. Include positive (no drug) and negative (no
 bacteria) controls. Incubate the plates at 37°C for 7 days.
- Resazurin Addition: After the incubation period, add a freshly prepared resazurin solution to each well.
- Reading Results: Incubate the plates for an additional 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of **Chlorflavonin** that prevents this color change.

Acetohydroxyacid Synthase (AHAS) Inhibition Assay

This protocol is a generalized method for assaying AHAS activity, which can be adapted to assess the inhibitory effect of **Chlorflavonin**.[9] The assay is typically a colorimetric method that detects the product of the AHAS reaction.

Detailed Protocol:

- Enzyme Preparation: Prepare a cell-free extract containing AHAS from M. tuberculosis or use a purified recombinant enzyme.
- Reaction Mixture: Prepare a reaction buffer containing the necessary cofactors for AHAS
 activity, including thiamine pyrophosphate (TPP), MgCl₂, and FAD.
- Inhibition Assay: In a microcentrifuge tube or a 96-well plate, combine the reaction buffer, the AHAS enzyme preparation, and various concentrations of **Chlorflavonin** (or a solvent control). Pre-incubate for a short period.
- Initiation of Reaction: Start the enzymatic reaction by adding the substrate, pyruvate.
- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).



- Termination and Product Detection: Stop the reaction by adding sulfuric acid. This also catalyzes the decarboxylation of the product, acetolactate, to acetoin. Add creatine and αnaphthol solutions, which react with acetoin to form a colored complex.
- Measurement: After a color development period, measure the absorbance at a specific wavelength (e.g., 525 nm).
- Data Analysis: Calculate the percentage of inhibition of AHAS activity at each concentration
 of Chlorflavonin compared to the control without the inhibitor. Determine the IC₅₀ value,
 which is the concentration of Chlorflavonin required to inhibit 50% of the enzyme activity.

Conclusion

Chlorflavonin is a promising natural product with significant potential for the development of new antifungal and antimycobacterial agents. Its well-defined chemical structure, coupled with a specific and selective mechanism of action against a validated drug target in Mycobacterium tuberculosis, makes it an excellent lead compound for further optimization and preclinical development. The experimental protocols provided in this guide are intended to facilitate ongoing research efforts in this area. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in vivo.

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